molecular formula C15H21NO4S B558077 Boc-S-benzyl-L-cysteine CAS No. 5068-28-0

Boc-S-benzyl-L-cysteine

Cat. No.: B558077
CAS No.: 5068-28-0
M. Wt: 311.4 g/mol
InChI Key: IFVORPLRHYROAA-UHFFFAOYSA-N
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Description

Boc-S-benzyl-L-cysteine (CAS: 5068-28-0) is a protected derivative of the amino acid L-cysteine, featuring a tert-butoxycarbonyl (Boc) group on the amine and a benzyl group on the thiol. Its molecular formula is C₁₅H₂₁NO₄S (MW: 311.4 g/mol), with a melting point of 86–88°C . The Boc group protects the amine during peptide synthesis, while the S-benzyl moiety prevents unwanted disulfide bond formation. This compound is widely used in peptide synthesis, particularly for HIV1 enzymatic studies, and exhibits unique self-assembly properties, forming β-sheet-like nanostructures and nanotubes in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-S-benzyl-L-cysteine is typically synthesized through the protection of the thiol group of cysteine with a benzyl group and the amino group with a tert-butoxycarbonyl (Boc) group. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of automated peptide synthesizers and large-scale reactors to handle the reagents and products efficiently .

Chemical Reactions Analysis

Types of Reactions: Boc-S-benzyl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Boc-S-benzyl-L-cysteine involves the protection of the thiol group of cysteine, which prevents unwanted side reactions during peptide synthesis. The Boc group protects the amino group, allowing for selective deprotection and subsequent reactions. The benzyl group can be removed under mild acidic conditions, revealing the free thiol group for further functionalization .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Boc-S-benzyl-L-cysteine with structurally related cysteine derivatives:

Compound Name CAS No. Protecting Groups Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
This compound 5068-28-0 Boc (amine), Benzyl (thiol) C₁₅H₂₁NO₄S 311.4 86–88 Nanotube formation, peptide synthesis
Boc-S-trityl-L-cysteine 21947-98-8 Boc (amine), Trityl (thiol) C₂₇H₂₉NO₄S 463.6 N/A Bulkier trityl group reduces solubility
Boc-S-(4-methylbenzyl)-L-cysteine 61925-77-7 Boc (amine), 4-MeBz (thiol) C₁₆H₂₃NO₄S 325.4 63–66 Methyl substitution lowers melting point
CBZ-S-phenyl-L-cysteine 159453-24-4 CBZ (amine), Phenyl (thiol) C₁₇H₁₇NO₄S 331.4 N/A CBZ group requires hydrogenolysis
S-Allyl-L-cysteine 21593-77-1 None (amine), Allyl (thiol) C₆H₁₁NO₂S 161.2 N/A Bioactive; modulates H₂S synthesis

Key Observations:

  • Protecting Group Effects :
    • Boc vs. CBZ: Boc is removed under acidic conditions (e.g., TFA), while CBZ requires catalytic hydrogenation .
    • Thiol Protection: Benzyl and trityl groups offer stability but differ in steric bulk. Trityl (triphenylmethyl) significantly increases molecular weight and reduces solubility .
  • Substituent Effects : The 4-methylbenzyl group in Boc-S-(4-methylbenzyl)-L-cysteine lowers the melting point by 23°C compared to the benzyl analog, likely due to disrupted crystal packing .

This compound:

  • Nanostructure Formation: Self-assembles into unbranched nanotubes (2 nm diameter) in water via β-sheet-like hydrogen bonding. Applications include biosensors and tissue engineering scaffolds .
  • Peptide Synthesis : Used in HIV1 protease studies due to its stability during enzymatic reactions .

S-Allyl-L-cysteine:

  • Biological Activity : Enhances H₂S production in cells, affecting proliferation and redox signaling .
  • Safety Profile : Classified as a skin sensitizer (GHS Category 1), requiring strict handling protocols .

Boc-S-trityl-L-cysteine:

  • Solubility Challenges : The bulky trityl group limits aqueous solubility, restricting its use in solution-phase peptide synthesis .

Biological Activity

Boc-S-benzyl-L-cysteine (Boc-S-Bn-Cys) is a cysteine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a benzyl group on the sulfur atom. This compound has garnered attention for its diverse biological activities, including antioxidant properties, enzyme inhibition, and potential applications in cancer therapeutics. This article reviews the biological activities of this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C₁₃H₁₅NO₂S
  • Molecular Weight : Approximately 325.42 g/mol
  • Solubility : Soluble in organic solvents such as acetone, chloroform, and dichloromethane.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Cysteine derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress. This is particularly important in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, contributing to its therapeutic potential. For instance, it has been shown to inhibit the activity of certain virulence factors in pathogens such as Staphylococcus aureus and Bacillus anthracis, which could lead to new strategies in drug development against bacterial infections .

3. Cytotoxicity and Cancer Therapeutics

A notable study demonstrated that a tripeptide containing this compound exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values ranged from 6.2 to 7.5 μM, indicating potent anti-cancer activity through mechanisms involving apoptosis .

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
Enzyme InhibitionInhibits virulence factors in Staphylococcus aureus and Bacillus anthracis
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Mechanism

In a study exploring the antioxidant mechanisms of cysteine derivatives, this compound demonstrated significant free radical scavenging activity. The compound's ability to donate electrons effectively neutralized reactive oxygen species (ROS), thereby reducing oxidative damage in cellular models.

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the cytotoxic effects of a tripeptide containing this compound revealed that it induces apoptosis through mitochondrial pathways. Western blot analysis indicated increased expression of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cancer cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Boc-S-benzyl-L-cysteine, and how can reproducibility be ensured?

this compound is synthesized via reaction of L-cysteine with benzyl bromide to protect the thiol group, followed by Boc (tert-butoxycarbonyl) protection of the amine using Boc₂O under basic conditions (aqueous or anhydrous) . Key steps:

  • Purification via column chromatography or recrystallization.
  • Characterization by 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm molecular structure (C15_{15}H21_{21}NO4_4S, MW 311.40 g/mol) .
  • Purity assessment via HPLC (>95% recommended for peptide synthesis).

Q. How does this compound function in peptide synthesis, and what are its critical protective roles?

The Boc group protects the α-amine during solid-phase peptide synthesis (SPPS), while the S-benzyl group shields the cysteine thiol from oxidation or unwanted disulfide formation. This dual protection ensures controlled deprotection sequences, enabling precise incorporation into peptide chains .

  • Key application : Synthesis of disulfide-rich peptides, where selective deprotection (e.g., TFA for Boc, HF for S-benzyl) is required .

Q. What analytical techniques are essential for characterizing this compound and verifying its purity?

  • Spectroscopy : NMR to confirm proton environments (e.g., tert-butyl group at δ 1.4 ppm).
  • Mass spectrometry : ESI-MS for molecular ion verification (m/z 311.4).
  • Chromatography : HPLC with UV detection (λ = 214 nm) for purity assessment.
  • Melting point analysis : Consistency with literature values (if available) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound synthesis to minimize side products?

  • Control pH : Use buffered conditions (pH 8–9) during Boc protection to avoid amine protonation.
  • Temperature modulation : Conduct reactions at 0–4°C to reduce racemization.
  • Solvent selection : Anhydrous DCM or THF for anhydrous Boc₂O reactions; aqueous/organic biphasic systems for scalability .
  • Monitoring : TLC or LC-MS to track reaction progress and detect intermediates.

Q. What strategies resolve discrepancies in NMR data for this compound derivatives?

  • Artifact identification : Check for residual solvents (e.g., DMSO-d6 peaks) or moisture-induced hydrolysis.
  • Dynamic effects : Rotameric equilibria in the S-benzyl group may split peaks; use elevated temperatures or DMF-d7 to simplify spectra.
  • Cross-validation : Compare with computational models (DFT-based chemical shift predictions) .

Q. How do competing deprotection methods for the S-benzyl group impact peptide integrity?

  • HF vs. TFA-thiolysis : HF cleaves S-benzyl efficiently but requires specialized equipment. TFA-thiolysis (e.g., using mercaptoethanol) is milder but may require extended reaction times.
  • Side reactions : HF can hydrolyze sensitive peptide bonds; TFA may protonate unprotected amines, leading to aggregation.
  • Recommendation : Use HF for small-scale syntheses and TFA-thiolysis for larger, disulfide-rich peptides .

Q. Data Analysis and Experimental Design

Q. How should researchers address low yields in this compound-mediated peptide couplings?

  • Diagnostic steps :

  • Verify coupling agent efficiency (e.g., HATU vs. DCC).
  • Assess steric hindrance from adjacent residues.
  • Test for thiol oxidation (use argon atmosphere).
    • Optimization : Pre-activate the amino acid with 1 eq. HOAt to enhance reactivity .

Q. What methodologies validate the stability of the Boc group under varying experimental conditions?

  • Accelerated degradation studies : Expose the compound to acidic (TFA), basic (NH₄OH), or nucleophilic (DTT) conditions.
  • Monitoring : Use LC-MS to detect deprotection products (e.g., tert-butyl cation at m/z 57).
  • Findings : Boc is stable to nucleophiles (e.g., piperidine) but labile in >50% TFA .

Q. Tables for Quick Reference

Property Value Source
Molecular FormulaC15_{15}H21_{21}NO4_4SPubChem
CAS RN5068-28-0CAS Common Chemistry
Molecular Weight311.40 g/molPubChem
StabilityStable to bases, labile in strong acidsSynthesis protocols

Properties

IUPAC Name

3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVORPLRHYROAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5068-28-0
Record name NSC164041
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Boc-S-benzyl-L-cysteine
Reactant of Route 5
Reactant of Route 5
Boc-S-benzyl-L-cysteine
Reactant of Route 6
Boc-S-benzyl-L-cysteine

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